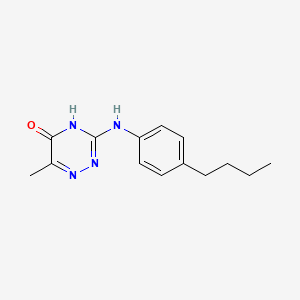

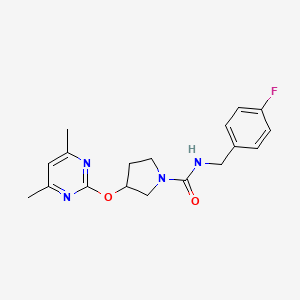

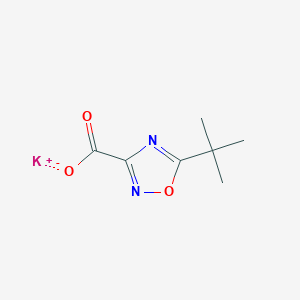

3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-((4-butylphenyl)amino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as BMPT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPT is a heterocyclic compound that contains a triazine ring and an amino group. The chemical structure of BMPT makes it an attractive molecule for use in biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Some novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds have shown good to moderate activities against various test microorganisms, highlighting their potential as antimicrobial agents (Bektaş et al., 2007).

Anticancer Activity

Reactions of certain 1,2,4-triazin-5(2H)-ones with aryl isocyanates and aryl isothiocyanates have been studied, resulting in compounds with pronounced cytostatic activity against specific cell lines, including melanoma, non-small cell lung cancer, kidney cancer, and central nervous system cancer. This suggests their potential use in anticancer therapy (Voskoboynik et al., 2018).

Larvicidal and Antimicrobial Properties

A series of novel triazinone derivatives have been prepared and evaluated for their growth inhibition properties against certain bacterial and fungal pathogens, as well as their potency as mosquito larvicides. This indicates their potential application in addressing public health concerns related to infectious diseases and vector control (Kumara et al., 2015).

Antiviral Activity

Interaction of 3-aryl-1,2,4-triazin-5(4H)-ones with indole and its derivatives in the presence of N-substituted amino acids has led to the formation of compounds with cytotoxic and antiviral actions, particularly against vaccinia virus. This underscores their potential as antiviral agents (Rusinov et al., 2012).

High-spin Molecular Applications

Research into the use of s-triazine as an exchange linker in organic high-spin molecules has identified systems with quartet and triplet state systems, facilitated by ESR spectroscopy. This has implications for the development of materials with specific magnetic properties (Lahti et al., 2001).

Propiedades

IUPAC Name |

3-(4-butylanilino)-6-methyl-4H-1,2,4-triazin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N4O/c1-3-4-5-11-6-8-12(9-7-11)15-14-16-13(19)10(2)17-18-14/h6-9H,3-5H2,1-2H3,(H2,15,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEAHFYORVIVAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC2=NN=C(C(=O)N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(Dimethylamino)phenyl]-2-({4-hydroxy-5,7-dimethylpyrido[2,3-D]pyrimidin-2-YL}sulfanyl)acetamide](/img/structure/B2834973.png)

![Methyl 2-[4-(4-chlorophenyl)-2-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2834975.png)

![3-Tert-butyl-6-[(1-methylsulfonylpiperidin-4-yl)methoxy]pyridazine](/img/structure/B2834982.png)

![(E)-4-[Methyl(prop-2-ynyl)amino]but-2-enoic acid](/img/structure/B2834986.png)